6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one

Beschreibung

Chemical Structure and Nomenclature

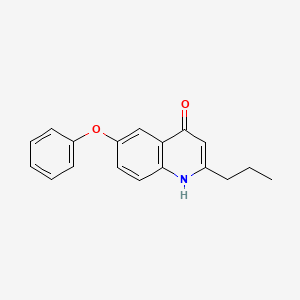

6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one (CAS No. 1153000-35-1) is a heterocyclic compound with the molecular formula C₁₈H₁₇NO₂ and a molecular weight of 279.33 g/mol . Its structure features a dihydroquinolin-4-one core substituted with a phenoxy group at position 6 and a propyl chain at position 2 (Figure 1). The systematic IUPAC name reflects this substitution pattern: 4-oxo-2-propyl-6-phenoxy-1,4-dihydroquinoline.

Key Structural Features:

- Quinolinone core : A bicyclic system comprising a benzene ring fused to a pyridinone ring.

- Substituents :

The SMILES notation (O=C1C=C(CCC)NC2=C1C=C(OC3=CC=CC=C3)C=C2 ) precisely encodes the connectivity and functional groups.

Table 1: Fundamental properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₂ |

| Molecular Weight | 279.33 g/mol |

| CAS Registry Number | 1153000-35-1 |

| SMILES | O=C1C=C(CCC)NC2=C1C=C(OC3=CC=CC=C3)C=C2 |

Historical Context and Discovery

The compound belongs to the 1,4-dihydroquinolin-4-one family, which gained prominence in the 21st century due to their utility in medicinal and materials chemistry. While its exact synthesis date is undocumented, its structural analogs have been explored since the 1960s, when nalidixic acid (a related quinolone) was discovered as a byproduct of chloroquine synthesis.

Modern synthetic routes for this compound leverage advancements in:

- Heterocyclic building block synthesis : Multi-step protocols involving cyclization and functionalization.

- Catalytic dehydrogenation : Employing cerium ammonium nitrate (CAN) and TEMPO oxidants to construct the quinolinone core.

Its commercial availability as a research chemical (e.g., from MolDB and Ambeed) since the early 2020s underscores its role in high-throughput drug discovery.

Relevance in Organic Chemistry and Materials Science

In Organic Chemistry:

Synthetic Intermediate :

Methodological Significance :

Table 2: Synthetic Applications of this compound

| Application | Methodology | Outcome | Source |

|---|---|---|---|

| Antibacterial Agents | Sulfonylation at C3 | MRSA inhibitors (MIC₅₀: 0.04–4.41 µM) | |

| Bromodomain Inhibitors | Alkenylation/cyclization | Gene regulation modulators |

Eigenschaften

IUPAC Name |

6-phenoxy-2-propyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-6-13-11-18(20)16-12-15(9-10-17(16)19-13)21-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNFTBBLVPRSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview of Quinoline and Quinolin-4-one Synthesis

Quinolin-4-ones form a core scaffold in many bioactive molecules. Several classical and modern synthetic routes exist for quinolin-4-one derivatives, which can be adapted for the preparation of substituted quinolines such as 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one.

- Gould-Jacobs reaction : Condensation of aniline derivatives with diethyl ethoxymethylidenedimalonate followed by thermal cyclization to yield quinolin-4-ones.

- Conrad-Limpach synthesis : Another thermal cyclization method starting from aniline derivatives.

- Biere-Seelen synthesis : Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate followed by cyclization.

- Dieckmann condensation and other cyclization routes.

- Transition-metal catalyzed cyclizations (e.g., Rh(III), Pd(0), Cu(II) catalysis).

- N-heterocyclic carbene catalyzed transformations.

- Decarboxylative cyclizations from isatoic anhydrides and other precursors.

These methods offer varying advantages in terms of yield, regioselectivity, reaction conditions, and substrate scope.

Stepwise Synthetic Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Activation of 4-hydroxymethylpiperidine | Boc protection, tosylation/mesylation | Activated intermediate (tosylate/mesylate) | Enables nucleophilic substitution |

| 2 | Nucleophilic substitution | Phenol, cesium carbonate | Aromatic ether intermediate | Introduces 6-phenoxy group |

| 3 | Deprotection | Acidic conditions | Free amine intermediate | Prepares for further functionalization |

| 4 | Reductive amination | Aldehyde, sodium triacetoxyborohydride | 2-propyl substituted quinolin-4-one derivative | Introduces 2-propyl substituent |

| 5 | Purification and isolation | Standard workup and purification | Final compound: this compound | High purity product |

Research Findings and Optimization Notes

- The use of Mitsunobu coupling and nucleophilic substitution for phenoxy group installation is favored for its efficiency and mild conditions.

- Reductive amination with sodium triacetoxyborohydride is preferred due to its selectivity and compatibility with sensitive functional groups.

- Optimization of acid binding agent molar ratios (10%-150%, ideally 100%) and reaction temperature (25–120 °C) significantly improves yield and purity in the propyl side chain synthesis.

- Transition metal catalysis (Rh(III), Cu(II), Pd(0)) has been explored to improve regioselectivity and reduce harsh reaction conditions, facilitating the synthesis of quinoline derivatives with diverse substitutions.

- The synthetic route is typically a multi-step process but can be streamlined by using diversity-oriented synthesis approaches to generate analogs efficiently.

Comparative Analysis of Preparation Methods

The preparation of This compound is achieved through a combination of classical quinolin-4-one synthesis methods and modern functionalization techniques. The key steps involve the construction of the quinolin-4-one core, installation of the 6-phenoxy group via nucleophilic substitution or Mitsunobu coupling, and introduction of the 2-propyl substituent through reductive amination or alkylation strategies.

Recent advances in transition metal catalysis and optimized reaction conditions for side chain synthesis have enhanced yields, selectivity, and scalability. The described methodologies provide a robust foundation for the synthesis of this compound and related analogs for pharmaceutical research and development.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Wissenschaftliche Forschungsanwendungen

Structure and Synthesis

6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one belongs to the quinoline family, characterized by a fused ring structure that imparts unique chemical properties. The synthesis typically involves the reaction of 2-propyl-4-hydroxyquinoline with phenol under controlled conditions, leading to high yields of the desired compound.

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : Converts the compound into quinoline derivatives.

- Reduction : Produces dihydroquinoline derivatives.

- Substitution : The phenoxy group can be replaced with other functional groups.

These reactions are crucial for developing new derivatives with enhanced biological activities.

Medicinal Chemistry

This compound has been investigated for its potential in drug development. Its biological activities include:

Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Research indicates that it inhibits crucial enzymes involved in microbial metabolism, which contributes to its efficacy as an antibiotic agent .

Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific pathways. It has shown effectiveness in cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Anti-inflammatory Effects : Ongoing research is exploring the anti-inflammatory potential of this compound, particularly its ability to modulate inflammatory pathways and reduce pain.

Industrial Applications

Beyond medicinal uses, this compound is employed in the production of dyes and pigments due to its stable chemical structure. Its utility in industrial chemistry highlights its versatility as a building block for synthesizing more complex chemical entities .

Anticancer Activity

In vitro studies have shown that treatment with this compound leads to morphological changes in cancer cells and increased levels of reactive oxygen species (ROS), which are critical for triggering apoptosis. These findings suggest a promising avenue for developing new cancer therapies based on this compound .

Antimicrobial Efficacy

A comprehensive study reported that this compound exhibited broad-spectrum antimicrobial activity. The compound's effectiveness against multiple strains of bacteria suggests its potential as a novel antibiotic agent .

Wirkmechanismus

The mechanism of action of 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The 1,4-dihydroquinolin-4-one core allows for substitutions at positions 1, 2, 3, 6, and 8, which critically influence bioactivity and physicochemical properties. Key analogues include:

Key Observations:

- Positional Influence: The 6-phenoxy group in the target compound contrasts with 3-acyl (APDQ230122) or 3-ethoxymethyl derivatives, altering electronic distribution and target specificity. For example, 3-acyl groups enhance interactions with bacterial enzymes , while 6-substituents may influence membrane permeability .

- Synthetic Accessibility : The target compound’s discontinuation contrasts with analogues like APDQ230122, synthesized via β-keto amide intermediates , suggesting scalability challenges.

Physicochemical and Pharmacokinetic Properties

- Solubility: 3-Ethoxymethyl derivatives exhibit improved aqueous solubility due to hydrogen-bonding capabilities , whereas 6-phenoxy-2-propyl’s hydrophobicity may limit solubility.

- Metabolic Stability : Brominated derivatives (e.g., 6-bromo-2-ethyl) are prone to hepatic dehalogenation, reducing half-life , while the propyl chain in the target compound may offer better metabolic stability.

Biologische Aktivität

6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 2-propyl-4-hydroxyquinoline with phenol under specific conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different quinoline derivatives that may exhibit distinct biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It is effective against a range of pathogens, including bacteria and fungi, which may be attributed to its ability to inhibit specific enzymes involved in microbial growth.

Anticancer Effects

The compound has been studied for its anticancer properties , demonstrating cytotoxic effects on various cancer cell lines. For instance, it has shown efficacy against non-small cell lung cancer (A549) and breast cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the G2/M phase .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.90 | Induction of apoptosis |

| MCF7 | 1.53 | Cell cycle arrest (G2/M phase) |

| SKOV3 | 1.81 | Disruption of microtubule dynamics |

| HepG2 | 3.32 | Inhibition of tubulin polymerization |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, preventing cancer cells from dividing effectively.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Anticancer Activity : In vitro assays demonstrated that treatment with this compound resulted in significant morphological changes in cancer cells and increased levels of reactive oxygen species (ROS), leading to apoptosis .

- Antimicrobial Efficacy : Another study reported that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Q & A

Basic: What are the standard synthetic methodologies for preparing 6-Phenoxy-2-propyl-1,4-dihydroquinolin-4-one?

Methodological Answer:

The synthesis typically involves the condensation of β-keto amides with substituted anilines. β-Keto amides can be prepared via two routes:

- Route 1: Reaction of diketene with anilines under basic catalysis.

- Route 2: Condensation of substituted acetyl acetate derivatives with anilines .

Thermal cyclization of intermediates in solvent-free conditions (neat) is often employed to form the dihydroquinolinone core. For example, derivatives with phenoxy substituents are synthesized by reacting phenoxy-substituted malonic esters with anilines under controlled heating (120–150°C) .

Basic: What safety precautions are critical when handling this compound and its intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powders via fume hoods.

- First-Aid Measures:

- Inhalation: Move to fresh air; administer artificial respiration if necessary.

- Skin Contact: Wash thoroughly with soap and water.

- Eye Exposure: Rinse with water for ≥15 minutes.

- Hazardous Intermediates: Azide-containing intermediates (common in click chemistry) require extreme caution due to explosion risks. Handle small quantities in shielded environments .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Resolve substituent positions (e.g., phenoxy, propyl groups) and confirm dihydroquinolinone core. For example, aromatic protons appear at δ 6.8–8.2 ppm, while the carbonyl (C=O) resonates at ~175–180 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Melting Point Analysis: Used to assess purity (e.g., sharp melting ranges within 1–2°C indicate high crystallinity) .

Advanced: How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities?

Methodological Answer:

- SHELX Suite:

- SHELXD/SHELXE: Solve phase problems via dual-space recycling for small-molecule structures. Refine using SHELXL with high-resolution data (≤1.0 Å) to model disorder or hydrogen bonding .

- ORTEP-3: Visualize thermal ellipsoids to assess positional uncertainties. For example, anisotropic displacement parameters (ADPs) distinguish static vs. dynamic disorder in the phenoxy group .

- Validation: Cross-check with PLATON for missed symmetry or solvent-accessible voids .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications to the phenoxy (e.g., halogenation) or propyl (e.g., branching) groups. For example, fluorinated phenoxy derivatives in showed enhanced bioactivity .

- Biological Assays: Pair synthetic analogs with enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., anti-inflammatory IL-6/IL-1β ELISA).

- Data Correlation: Use multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .

Advanced: How should contradictions in spectroscopic vs. crystallographic data be addressed?

Methodological Answer:

- Case Example: If NMR suggests a planar dihydroquinolinone ring but crystallography reveals puckering:

- Resolution: Prioritize crystallographic data for solid-state conformation but validate with solution-state techniques like NOESY for dynamic behavior .

Advanced: What methodological frameworks support robust pharmacological evaluation?

Methodological Answer:

- In Vitro Models:

- Dose-Response Curves: Use 3–5 logarithmic concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values.

- Selectivity Screening: Test against related targets (e.g., COX-1/2 for anti-inflammatory claims) .

- In Vivo Validation:

Advanced: How can researchers optimize synthetic yields for low-abundance derivatives?

Methodological Answer:

- Reaction Engineering:

- Microwave-Assisted Synthesis: Reduce cyclization time (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .

- Catalysis: Screen Pd/Cu catalysts for Suzuki couplings on halogenated precursors.

- Workflow: Use design of experiments (DoE) to optimize parameters (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can identify critical yield factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.